Cas no 4662-17-3 (Methanone,(2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)-)

Methanone,(2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)- structure
4662-17-3 structure
Product Name:Methanone,(2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)-
Numero CAS:4662-17-3
MF:C13H10I2O3
MW:468.025648593903
CID:329976
PubChem ID:20785
Update Time:2025-04-19

Methanone,(2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,(2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)-
    • (2,5-dimethylfuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone
    • 2,5-Dimethyl-3-furyl-4-hydroxy-3,5-diiodophenyl ketone
    • 3,5-Diiodo-4-hydroxyphenyl 2,5-dimethyl-3-furyl ketone
    • DB 136
    • EINECS 225-106-6
    • Furidarona [INN-Spanish]
    • Furidarone
    • Furidarone [INN]
    • Furidaronum [INN-Latin]
    • Furodiarone
    • UNII-F93C12LM0D
    • Furidarona
    • CHEMBL2107414
    • F93C12LM0D
    • 2,5-Dimethyl-3-furyl-(4-hydroxy-3,5-diiodophenyl)ketone
    • Ketone, 2,5-dimethyl-3-furyl 4-hydroxy-3,5-diiodophenyl-
    • AKOS040751879
    • DTXSID50196886
    • KETONE, 3,5-DIIODO-4-HYDROXYPHENYL 2,5-DIMETHYL-3-FURYL
    • Furidaronum
    • SCHEMBL2108387
    • Q27277830
    • 4662-17-3
    • Methanone, (2,5-dimethyl-3-furanyl)(4-hydroxy-3,5-diiodophenyl)
    • NS00031618
    • Inchi: 1S/C13H10I2O3/c1-6-3-9(7(2)18-6)12(16)8-4-10(14)13(17)11(15)5-8/h3-5,17H,1-2H3
    • Chiave InChI: JCKOFFJWBOVAAV-UHFFFAOYSA-N
    • Sorrisi: IC1C(=C(C=C(C=1)C(C1C=C(C)OC=1C)=O)I)O

Proprietà calcolate

  • Massa esatta: 467.87200
  • Massa monoisotopica: 467.87194g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 311
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 50.4Ų

Proprietà sperimentali

  • Densità: 2.0208 (estimate)
  • PSA: 50.44000
  • LogP: 4.04220
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso